molecular formula C14H10ClNO B4922531 2-[(3-chlorobenzyl)oxy]benzonitrile

2-[(3-chlorobenzyl)oxy]benzonitrile

货号 B4922531
分子量: 243.69 g/mol
InChI 键: YPBBWDMWGBCWMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(3-chlorobenzyl)oxy]benzonitrile, also known as Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Venetoclax has shown promising results in clinical trials and has been approved by the FDA for the treatment of CLL and AML.

作用机制

2-[(3-chlorobenzyl)oxy]benzonitrile binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells that are dependent on BCL-2 for survival. 2-[(3-chlorobenzyl)oxy]benzonitrile has a high affinity for BCL-2, and shows minimal binding to other anti-apoptotic proteins, thereby reducing the risk of off-target effects.
Biochemical and Physiological Effects
2-[(3-chlorobenzyl)oxy]benzonitrile has been shown to induce apoptosis in cancer cells that are dependent on BCL-2 for survival. This leads to the reduction in tumor burden and the improvement in clinical outcomes. 2-[(3-chlorobenzyl)oxy]benzonitrile has also been shown to have minimal effects on normal cells, thereby reducing the risk of toxicity and adverse events.

实验室实验的优点和局限性

2-[(3-chlorobenzyl)oxy]benzonitrile has several advantages for lab experiments, including its high specificity for BCL-2 and its ability to induce apoptosis in cancer cells. However, 2-[(3-chlorobenzyl)oxy]benzonitrile has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and characterization.

未来方向

There are several future directions for the development and application of 2-[(3-chlorobenzyl)oxy]benzonitrile. These include:
1. Combination therapy: 2-[(3-chlorobenzyl)oxy]benzonitrile has shown promising results in combination with other anti-cancer agents, including chemotherapy and immunotherapy. Further studies are needed to optimize the dosing and sequencing of combination therapy.
2. Biomarker identification: Biomarkers that predict response to 2-[(3-chlorobenzyl)oxy]benzonitrile have been identified, including the presence of certain genetic mutations. Further studies are needed to identify additional biomarkers and to develop personalized treatment strategies.
3. New indications: 2-[(3-chlorobenzyl)oxy]benzonitrile has shown activity against other BCL-2 dependent cancers, including multiple myeloma and non-Hodgkin lymphoma. Further studies are needed to explore the potential of 2-[(3-chlorobenzyl)oxy]benzonitrile in these indications.
4. Resistance mechanisms: Resistance to 2-[(3-chlorobenzyl)oxy]benzonitrile has been observed in some patients. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome resistance.
Conclusion
2-[(3-chlorobenzyl)oxy]benzonitrile is a promising small molecule inhibitor that targets BCL-2 protein and induces apoptosis in cancer cells. 2-[(3-chlorobenzyl)oxy]benzonitrile has shown promising results in clinical trials and has been approved by the FDA for the treatment of CLL and AML. Further studies are needed to optimize the use of 2-[(3-chlorobenzyl)oxy]benzonitrile and to explore its potential in other indications.

合成方法

2-[(3-chlorobenzyl)oxy]benzonitrile is synthesized through a multi-step process that involves the coupling of 3-chlorobenzyl alcohol with 2,4-dichlorobenzonitrile, followed by a series of reactions that result in the formation of 2-[(3-chlorobenzyl)oxy]benzonitrile. The synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.

科学研究应用

2-[(3-chlorobenzyl)oxy]benzonitrile has been extensively studied in preclinical and clinical settings, and has shown promising results in the treatment of CLL and AML. In clinical trials, 2-[(3-chlorobenzyl)oxy]benzonitrile has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML. 2-[(3-chlorobenzyl)oxy]benzonitrile has also shown activity against other BCL-2 dependent cancers, including multiple myeloma and non-Hodgkin lymphoma.

属性

IUPAC Name

2-[(3-chlorophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBBWDMWGBCWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorophenyl)methoxy]benzonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。